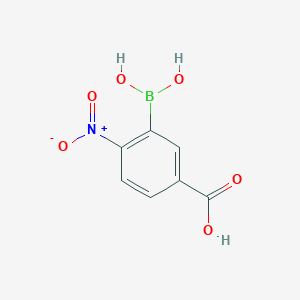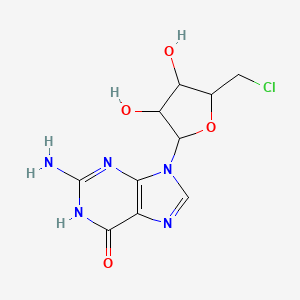![molecular formula C19H13NS B14063520 Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- CAS No. 102100-35-6](/img/structure/B14063520.png)
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is a heterocyclic compound that features a fused naphthalene and thiazole ring system with a phenylethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate thioamide, which is then cyclized using an oxidizing agent like potassium ferricyanide in an alkaline medium to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like potassium ferricyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide in an alkaline medium.
Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), formylating agents (e.g., formic acid), and acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, formyl, and acyl derivatives.
Scientific Research Applications
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is not fully understood. it is believed to interact with molecular targets through its thiazole ring, which can participate in various chemical reactions. The exact pathways and molecular targets involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]thiazole: Another naphtho-thiazole compound with different substitution patterns.
Naphtho[2,3-d]thiazole: Known for its antimicrobial activity and luminescent properties.
2-Methyl-Naphtho[1,2-d]thiazole: Used in the photosensitive material industry.
Uniqueness
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and materials science.
Properties
CAS No. |
102100-35-6 |
|---|---|
Molecular Formula |
C19H13NS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(2-phenylethenyl)benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C19H13NS/c1-2-6-14(7-3-1)10-13-18-20-19-16-9-5-4-8-15(16)11-12-17(19)21-18/h1-13H |
InChI Key |
LMLJOZGMJSOHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)







![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)




